PfDHODH Enzymatic Potency: 1-Methyl Core vs. 1-Cyclopropyl Analog
The 1-methyl derivative DSM1033 inhibits PfDHODH with an IC₅₀ of 0.070 µM, while the 1-cyclopropyl congener DSM1034 achieves 0.048 µM [1]. The ~1.5‑fold potency advantage of the cyclopropyl analog is partially mitigated by its higher intrinsic clearance (see below), making the 1‑methyl compound the more balanced option when metabolic stability is a key selection criterion.
| Evidence Dimension | PfDHODH enzymatic IC₅₀ |
|---|---|
| Target Compound Data | 0.070 µM (DSM1033, 1-methyl) |
| Comparator Or Baseline | 0.048 µM (DSM1034, 1-cyclopropyl) |
| Quantified Difference | ~1.5-fold higher IC₅₀ for 1-methyl |
| Conditions | PfDHODH biochemical assay; data represent mean of multiple independent measurements |
Why This Matters
For hit-to-lead campaigns where human microsomal stability is a concurrent priority, the modest potency reduction of the 1-methyl analog is an acceptable trade-off for the superior clearance profile.
- [1] Kokkonda S, et al. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. J Med Chem. 2024;68(1):590–637. doi:10.1021/acs.jmedchem.4c02394 (Table 5) View Source
